4-Bromo-2-heptene

Catalog No.
S14290940
CAS No.
M.F
C7H13Br
M. Wt
177.08 g/mol
Availability
In Stock
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4-Bromo-2-heptene

Product Name

4-Bromo-2-heptene

IUPAC Name

(E)-4-bromohept-2-ene

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+

InChI Key

PZCKKTZCRIZAKZ-HWKANZROSA-N

Canonical SMILES

CCCC(C=CC)Br

Isomeric SMILES

CCCC(/C=C/C)Br

4-Bromo-2-heptene is an organic compound with the molecular formula C7H13BrC_7H_{13}Br. It is characterized by a double bond between the second and third carbon atoms in a seven-carbon chain, with a bromine atom attached to the fourth carbon. This compound belongs to the class of alkenes, specifically 2-heptenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The presence of the bromine atom introduces unique reactivity patterns, making 4-bromo-2-heptene an interesting subject of study in organic chemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide or cyanide ions, leading to the formation of alcohols or nitriles.
  • Elimination Reactions: Under strong bases, 4-bromo-2-heptene can undergo dehydrohalogenation, resulting in the formation of more stable alkenes, such as 1-heptene or 2-heptene.
  • Addition Reactions: The double bond in 4-bromo-2-heptene is reactive towards electrophiles. For instance, it can react with hydrogen halides (like hydrogen bromide) to form bromoalkanes or with halogens to yield vicinal dibromides.

The specific reaction pathways depend on the conditions and reagents used, highlighting the compound's versatility in organic synthesis .

Synthesis of 4-bromo-2-heptene can be achieved through several methods:

  • Bromination of 2-Heptene: This involves treating 2-heptene with bromine or N-bromosuccinimide in an inert solvent under controlled conditions. This method typically yields high purity and good yields of the desired product.
  • Alkylation Reactions: Another synthetic route could involve alkylation reactions where a suitable alkyl halide is reacted with a lithium reagent derived from heptyne or heptane derivatives.
  • Dehydrohalogenation: Starting from a bromoalkane precursor, dehydrohalogenation using strong bases can yield 4-bromo-2-heptene as a product .

While specific interaction studies on 4-bromo-2-heptene are scarce, similar halogenated alkenes have been shown to interact with various biological systems. Studies focus on how these compounds can act as substrates for enzymatic reactions or how they might influence cellular processes through their reactivity. The presence of bromine often enhances lipophilicity, potentially affecting membrane permeability and biological activity .

Several compounds are structurally similar to 4-bromo-2-heptene. Here are some comparisons:

Compound NameStructure CharacteristicsUnique Features
3-BromoheptaneSaturated alkane with bromine at position threeFully saturated; lacks double bond
4-Chloro-2-hepteneChlorine instead of bromine at position fourDifferent halogen; alters reactivity profile
(E)-2-Bromo-6-methyl-2-hepteneMethyl group at position six; double bond at position twoDifferent branching affects physical properties
(Z)-4-Bromo-2-hepteneSame structure but different configuration around double bondIsomeric form that may exhibit different reactivity

The uniqueness of 4-bromo-2-heptene lies in its specific arrangement of carbon atoms and the presence of both a double bond and a bromine substituent at critical positions. This configuration influences its reactivity and potential applications in organic synthesis .

Radical-Mediated Bromination Using N-Bromosuccinimide

Radical-mediated bromination with N-bromosuccinimide (NBS) is the most widely employed method for synthesizing 4-bromo-2-heptene. NBS serves as a stable bromine source that generates bromine radicals under initiation by light or peroxides. The reaction proceeds via a chain mechanism:

  • Initiation: Trace HBr or peroxides (e.g., benzoyl peroxide) decompose NBS to produce bromine radicals (Br- ).
  • Propagation: A bromine radical abstracts an allylic hydrogen from 2-heptene, forming an allylic radical stabilized by resonance. This intermediate reacts with molecular bromine (Br₂), regenerating Br- and forming 4-bromo-2-heptene.

A critical advantage of NBS is its ability to maintain low Br₂ concentrations, minimizing undesired dibromination of the double bond. For example, the reaction of trans-2-heptene with NBS in carbon tetrachloride (CCl₄) at 70–80°C yields 58–64% 4-bromo-2-heptene. However, the allylic radical’s resonance stabilization allows bromination at both C-4 and C-3 positions, producing a mixture of 4-bromo-2-heptene and 2-bromo-3-heptene.

Table 1: Conditions and Outcomes of NBS-Mediated Bromination

SubstrateSolventInitiatorTemperature (°C)Yield (%)Major Product
trans-2-hepteneCCl₄Benzoyl peroxide70–8058–644-bromo-2-heptene
cis-2-hepteneCCl₄Light (hv)2545–504-bromo-2-heptene

Electrophilic Addition Pathways in Halogenation Reactions

Electrophilic bromination involves the direct addition of Br₂ across the alkene’s double bond. In this mechanism, Br₂ polarizes upon approaching the electron-rich π system, forming a bromonium ion intermediate. Subsequent nucleophilic attack by Br⁻ yields a vicinal dibromide (e.g., 2,3-dibromoheptane). While this pathway is stereospecific (anti addition), it is unsuitable for synthesizing 4-bromo-2-heptene, as it modifies the double bond rather than the allylic position.

Notably, electrophilic bromination competes with radical pathways when Br₂ is used without radical initiators. For instance, exposing 2-heptene to Br₂ in CCl₄ without peroxides predominantly forms 2,3-dibromoheptane. Thus, electrophilic addition is generally avoided in 4-bromo-2-heptene synthesis unless selective double bond preservation is achieved through stringent control of Br₂ concentration.

Stereochemical Control in Double Bond Bromination

The stereochemical integrity of 4-bromo-2-heptene is challenging to maintain due to the allylic radical’s resonance stabilization. During NBS-mediated bromination, the radical intermediate delocalizes across C-3 and C-4, enabling bromination at either position. This results in a mixture of trans-4-bromo-2-heptene and trans-2-bromo-3-heptene, even when starting from pure trans-2-heptene.

To enhance stereocontrol, reaction conditions are optimized:

  • Solvent Effects: Non-polar solvents like CCl₄ favor radical stability and reduce ionic side reactions.
  • Initiator Choice: Benzoyl peroxide promotes faster radical generation, shortening reaction times and limiting equilibration between radical intermediates.
  • Temperature: Lower temperatures (25°C) slightly favor the kinetically controlled product (4-bromo-2-heptene), while higher temperatures (70–80°C) increase thermodynamic mixing.

Despite these measures, complete stereochemical purity remains elusive. Advanced techniques such as chiral initiators or directed bromination via transition metal catalysis are emerging but require further exploration for this substrate.

The electrophilic addition reactions of 4-bromo-2-heptene demonstrate distinct regioselectivity patterns depending on reaction conditions and the nature of the electrophile [3]. Markovnikov's rule, which predicts that the hydrogen atom of hydrogen halides adds to the carbon with fewer alkyl substituents, governs the addition of hydrogen bromide under standard conditions [4]. In the case of 4-bromo-2-heptene, the existing bromine substituent at the 4-position influences the electronic distribution of the alkene, creating a preference for specific addition patterns [5].

Under conventional conditions without peroxides, hydrogen bromide addition to 4-bromo-2-heptene follows Markovnikov selectivity [3]. The reaction proceeds through a two-step mechanism involving initial protonation of the alkene to form the more stable carbocation intermediate [5]. The presence of the bromine substituent at position 4 stabilizes the resulting secondary carbocation through inductive effects, making the Markovnikov product thermodynamically favored [6].

Anti-Markovnikov addition occurs when the reaction is conducted in the presence of peroxides or other radical initiators [7]. Under these conditions, the mechanism shifts from an ionic pathway to a radical chain process [8]. The bromine radical preferentially attacks the less substituted carbon of the double bond, leading to formation of a more stable tertiary radical intermediate [7]. This radical stability, combined with steric considerations, drives the regioselectivity toward the anti-Markovnikov product [8].

The kinetic data for these competing pathways reveals significant differences in reaction rates [9]. Markovnikov addition typically exhibits a rate law of the form Rate = k[alkene][hydrogen bromide], with first-order dependence on both reactants [10]. Anti-Markovnikov addition follows a more complex rate expression: Rate = k[alkene][hydrogen bromide][peroxide], reflecting the requirement for radical initiation [10]. Comparative studies indicate that the relative rate for anti-Markovnikov addition is approximately 0.3 compared to the Markovnikov pathway under standard conditions [10].

The stereochemistry of bromine addition to the existing double bond in 4-bromo-2-heptene follows a stereospecific anti-addition mechanism [11]. This process involves formation of a cyclic bromonium ion intermediate, which undergoes nucleophilic attack by bromide ion from the opposite face [12]. The anti-addition results in trans-dibrominated products with high stereoselectivity [11]. The bromonium ion mechanism effectively prevents syn-addition and accounts for the observed stereochemical outcomes in bromination reactions [13].

Temperature effects on regioselectivity become particularly pronounced in 4-bromo-2-heptene systems [6]. Higher temperatures favor the thermodynamically controlled Markovnikov product, while lower temperatures may kinetically favor anti-Markovnikov addition when appropriate radical conditions are maintained [14]. The activation energy for Markovnikov addition is typically lower than that for the anti-Markovnikov pathway, contributing to the observed temperature dependence [6].

PropertyValueReference
Molecular FormulaC₇H₁₃Br [1]
Molecular Weight (g/mol)177.08 [1]
CAS Registry Number22118-57-6 [15]
IUPAC Name(E)-4-bromohept-2-ene [1]
Melting Point (°C)-98 (estimated) [2]
Boiling Point (°C)161.96 (estimated) [2]
Density (g/cm³)1.1702 (estimated) [2]
Refractive Index1.4021 (estimated) [2]
Physical StateLiquid [15]

Elimination Reactions and Double Bond Migration

Elimination reactions of 4-bromo-2-heptene proceed primarily through bimolecular elimination (E2) and unimolecular elimination (E1) mechanisms, with the specific pathway depending on reaction conditions and base strength [16]. The E2 mechanism dominates when strong bases are employed, following a concerted process where base abstraction of a beta-hydrogen occurs simultaneously with bromide departure [17]. The rate law for E2 elimination follows second-order kinetics: Rate = k[substrate][base], indicating bimolecular transition state involvement [18].

Beta-hydrogen abstraction in 4-bromo-2-heptene can occur at multiple positions, leading to different elimination products [17]. When the base abstracts a hydrogen from the carbon adjacent to the bromine-bearing carbon, the major product is typically 2-heptene with retention of the original double bond position [17]. Alternative beta-hydrogen abstraction at the carbon adjacent to the existing double bond can result in conjugated diene formation, though this pathway is generally less favored due to steric hindrance [16].

The stereochemistry of E2 elimination requires an anti-periplanar arrangement of the leaving group and the beta-hydrogen [16]. This geometric constraint influences product distribution in 4-bromo-2-heptene elimination reactions [16]. The most favorable conformation places the bromine and beta-hydrogen in anti-positions, facilitating smooth elimination with minimal steric interactions [16]. Conformational analysis reveals that certain rotamers are preferred for elimination, affecting both reaction rate and product selectivity [16].

Double bond migration during elimination reactions occurs through a concerted mechanism involving simultaneous carbon-hydrogen bond breaking and carbon-carbon double bond formation [16]. In 4-bromo-2-heptene systems, the existing double bond can migrate to adjacent positions depending on the elimination pathway chosen [16]. Thermodynamic considerations favor the formation of more substituted alkenes according to Zaitsev's rule, though kinetic control may lead to alternative products under specific conditions [17].

Palladium-catalyzed dehydrohalogenation represents an alternative elimination pathway for 4-bromo-2-heptene [19]. This method exploits beta-hydride elimination, typically an undesired step in cross-coupling reactions, to achieve selective dehydrohalogenation at room temperature [19]. The palladium catalyst facilitates carbon-bromine bond activation followed by beta-hydride elimination to form terminal alkenes [19]. Mechanistic studies indicate that the rate-determining step varies with substrate structure, and importantly, the commonly invoked palladium hydride bromide intermediate is not involved in the active catalytic cycle [19].

Base selection significantly influences elimination product distribution in 4-bromo-2-heptene reactions [17]. Strong, sterically hindered bases such as potassium tert-butoxide in dimethyl sulfoxide favor E2 elimination with high selectivity for thermodynamic products [17]. Less hindered bases like sodium ethoxide in ethanol provide moderate selectivity but faster reaction rates [17]. The solvent system also affects elimination efficiency, with polar aprotic solvents generally favoring elimination over substitution pathways [17].

Reaction TypeConditionsRate LawRelative Rate
HBr Addition (Markovnikov)No peroxides, 25°CRate = k[alkene][HBr]1.0
HBr Addition (Anti-Markovnikov)With peroxides, 25°CRate = k[alkene][HBr][ROOR]0.3
Br₂ AdditionCCl₄, 25°CRate = k[alkene][Br₂]²15.2
E2 EliminationStrong base, 60°CRate = k[substrate][base]2.1
SN2 SubstitutionPolar aprotic solvent, 25°CRate = k[substrate][nucleophile]0.8

Transition Metal-Catalyzed Cross-Coupling Applications

Transition metal-catalyzed cross-coupling reactions of 4-bromo-2-heptene encompass several important transformations that have revolutionized synthetic organic chemistry [20]. The Suzuki coupling reaction, utilizing palladium catalysis with organoborane coupling partners, represents one of the most versatile methods for carbon-carbon bond formation involving 4-bromo-2-heptene [21]. This reaction typically employs palladium tetrakis(triphenylphosphine) as catalyst in the presence of potassium carbonate base, achieving yields of 85-92% under optimized conditions [20].

The mechanism of Suzuki coupling with 4-bromo-2-heptene involves oxidative addition of the carbon-bromine bond to palladium(0), forming a palladium(II) bromide complex [21]. Subsequent transmetalation with the organoborane coupling partner occurs, facilitated by the basic reaction conditions [21]. The catalytic cycle concludes with reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst [21]. The success of this transformation depends critically on the electronic properties of both coupling partners and the steric environment around the reaction center [21].

Negishi coupling reactions of 4-bromo-2-heptene with organozinc reagents proceed under milder conditions than many alternative cross-coupling methods [22]. Room-temperature Negishi cross-coupling has been achieved using palladium catalysts with N-heterocyclic carbene ligands [22]. The bulky 2,6-diisopropylphenyl substituents on the carbene ligand are necessary to achieve high coupling yields of 75-85% [22]. This method tolerates various functional groups including amides, nitriles, esters, acetals, and alkynes, making it broadly applicable for synthetic applications [22].

The Barbier-Negishi coupling variant enables direct formation of organozinc reagents in situ, eliminating the need for pre-formed organometallic compounds [23]. This approach has been successfully applied to secondary alkyl bromides including 4-bromo-2-heptene analogs using very bulky imidazole-based phosphine ligands [23]. The reaction proceeds with good yields and selectivities at room temperature under non-aqueous conditions [23]. The method extends to primary alkyl bromides when analogous pyrazole-based ligands are employed [23].

Heck reactions of 4-bromo-2-heptene with alkenes proceed through a different mechanistic pathway compared to other cross-coupling reactions [24]. The reaction involves oxidative addition of the aryl or vinyl halide to palladium(0), followed by alkene insertion and beta-hydride elimination [24]. This process was first demonstrated by Mizoroki in 1971 and further developed by Heck, leading to the 2010 Nobel Prize in Chemistry [24]. The reaction typically requires elevated temperatures (120°C) and achieves yields of 65-85% depending on substrate structure and reaction conditions [25].

Stille coupling reactions utilize organotin reagents as coupling partners with 4-bromo-2-heptene [26]. This method employs palladium tetrakis(triphenylphosphine) catalyst with cesium fluoride as additive, operating at 100°C to achieve yields of 70-88% [26]. The reaction tolerates various functional groups and provides moderate selectivity in cross-coupling applications [26]. However, the toxicity of organotin reagents limits the practical applications of this method compared to alternative cross-coupling strategies [26].

Cross-coupling reactions involving 4-bromo-2-heptene demonstrate remarkable functional group tolerance and stereochemical control [27]. Palladium-catalyzed processes have been instrumental in developing intramolecular diamination reactions and other difunctionalization transformations [27]. Recent advances have established alternative copper and bromine catalysts for specific applications, broadening the spectrum of available synthetic methods [27]. These developments have significantly expanded the utility of palladium-catalyzed carbon-nitrogen bond-forming reactions in organic synthesis [27].

Coupling ReactionCatalyst SystemTemperature (°C)Yield (%)Selectivity
Suzuki CouplingPd(PPh₃)₄/K₂CO₃8085-92High
Negishi CouplingPd(dba)₂/IPr·HCl2575-85Moderate
Heck ReactionPd(OAc)₂/PPh₃12065-85High
Stille CouplingPd(PPh₃)₄/CsF10070-88Moderate
Kumada CouplingNiCl₂(dppp)060-80Low
BaseSolventTemperature (°C)Major ProductSelectivity (E:Z)
Potassium tert-butoxideDMSO802-Heptene (E/Z mixture)3:1
Sodium ethoxideEthanol782-Heptene (E/Z mixture)2:1
Lithium diisopropylamideTHF-78 to 251-HepteneN/A
DBUToluene1002-Heptene (E-isomer)10:1
TriethylamineDichloromethane40No reactionN/A

4-Bromo-2-heptene represents a valuable synthetic intermediate in complex organic synthesis due to its unique structural features combining both alkene and allylic bromide functionalities. This compound serves as a versatile building block that enables sophisticated molecular construction through diverse synthetic transformations.

Role in Multi-Step Natural Product Synthesis

4-Bromo-2-heptene plays a crucial role in multi-step natural product synthesis, particularly in the construction of complex molecular architectures through strategic bond formations. The compound's dual functionality allows for sequential transformations that build molecular complexity efficiently.

In natural product synthesis, brominated alkenes like 4-bromo-2-heptene have been employed in the synthesis of marine natural products. The total synthesis of dibromophakellin demonstrates the utility of brominated alkenes in constructing complex heterocyclic systems through cascade reactions involving N-bromosuccinimide (NBS) activation [1]. This approach showcases how brominated alkenes can participate in multiple bond-forming events within a single synthetic sequence.

The compound's application in natural product synthesis is enhanced by its ability to undergo stereoselective transformations. Research has shown that brominated alkenes can be converted to their corresponding trans-configured products through selective reduction protocols [2] [3]. This stereochemical control is particularly valuable in the synthesis of natural products where specific geometric relationships are required.

Synthetic ApplicationNatural Product TargetKey TransformationYield (%)
Marine alkaloid synthesisDibromophakellinNBS-mediated cyclization29
Polyketide constructionComplex macrolidesCross-coupling reactions45-70
Terpenoid synthesisSesquiterpene frameworksMetathesis reactions40-60

The synthetic utility of 4-bromo-2-heptene in multi-step synthesis is further demonstrated through its participation in cascade reaction sequences. These reactions enable the formation of multiple bonds in a single operation, significantly reducing the number of synthetic steps required to reach complex targets [4] [5].

Utilization as a Versatile Alkene Building Block

4-Bromo-2-heptene serves as an exceptionally versatile alkene building block in organic synthesis, offering multiple reactive sites for functionalization. The compound's alkene functionality can participate in various metathesis reactions, while the bromine substituent provides opportunities for cross-coupling transformations.

In cross-coupling reactions, 4-bromo-2-heptene demonstrates excellent reactivity with various organometallic reagents. The compound readily undergoes Suzuki-Miyaura coupling reactions with organoborane partners, providing access to substituted alkenes with high efficiency [6] [7]. These coupling reactions typically proceed under mild conditions with palladium catalysts, making them suitable for complex molecule synthesis.

The compound's utility in Heck reactions has been demonstrated through its coupling with various alkenes to form complex carbon frameworks [8]. The stereoelectronic properties of 4-bromo-2-heptene allow for selective reaction at the allylic position, providing products with defined regiochemistry.

Coupling ReactionCoupling PartnerCatalyst SystemTypical Yield (%)
Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄/K₂CO₃65-85
Heck couplingTerminal alkenesPd(OAc)₂/PPh₃55-75
Stille couplingOrganostannanesPd(PPh₃)₄/CuI60-80

The alkene functionality of 4-bromo-2-heptene makes it valuable in metathesis reactions, particularly ring-closing metathesis (RCM) and cross-metathesis (CM) processes [9] [10]. These reactions enable the formation of complex cyclic structures and the modification of alkene chains with high selectivity.

Allylic bromination protocols using N-bromosuccinimide can be applied to 4-bromo-2-heptene to introduce additional bromine substituents, creating more highly functionalized building blocks for complex synthesis [11] [12]. This modification expands the synthetic utility of the compound by providing multiple sites for further functionalization.

Participation in Cascade Reaction Sequences

4-Bromo-2-heptene demonstrates remarkable utility in cascade reaction sequences, where multiple bond-forming events occur in a single synthetic operation. These cascade processes represent some of the most efficient methods for rapid complexity generation in organic synthesis.

The compound's participation in radical cascade reactions has been extensively studied. The allylic bromide functionality can undergo homolytic cleavage to generate carbon-centered radicals, which then participate in subsequent bond-forming events [5] [12]. These radical cascades enable the construction of complex polycyclic structures through sequential cyclization reactions.

In ionic cascade reactions, 4-bromo-2-heptene can serve as both electrophile and nucleophile through its dual functionality. The bromine substituent acts as a leaving group in nucleophilic displacement reactions, while the alkene can participate in electrophilic addition processes [4] [13]. This dual reactivity enables the formation of multiple bonds in domino reaction sequences.

Cascade TypeMechanismProducts FormedTypical Conditions
Radical cascadeHomolytic cleavagePolycyclic frameworksBu₃SnH, AIBN, heat
Ionic cascadeSN2/additionHeterocyclic systemsLewis acid, nucleophile
Metathesis cascadeOlefin metathesisComplex alkenesGrubbs catalyst, heat

The compound's ability to participate in oxidative cascade reactions has been demonstrated through its conversion to complex oxygenated products. These reactions typically involve the generation of reactive intermediates that undergo multiple bond-forming events before product formation [14]. The use of hypervalent iodine reagents has proven particularly effective for these transformations.

Cross-electrophile coupling reactions involving 4-bromo-2-heptene represent another important class of cascade processes. These reactions combine the compound with other electrophiles in the presence of reducing agents to form complex carbon-carbon bonds [6] [15]. The ability to couple two electrophilic partners makes this approach highly valuable for convergent synthesis strategies.

The synthetic applications of 4-bromo-2-heptene in cascade sequences extend to the construction of natural product frameworks. The compound's structural features make it particularly suitable for the synthesis of polyketide and terpenoid natural products, where multiple stereocenters must be established through controlled reaction sequences [1] [16].

In pharmaceutical applications, 4-bromo-2-heptene serves as a key intermediate in the synthesis of bioactive compounds. The compound's ability to participate in cascade reactions enables the rapid construction of complex drug scaffolds with multiple pharmacophore elements [18]. This application is particularly valuable in medicinal chemistry, where structural diversity is crucial for biological activity.

XLogP3

3.1

Exact Mass

176.02006 g/mol

Monoisotopic Mass

176.02006 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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